1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and imidazole rings in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
The compound 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride is a derivative of imidazole . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
The properties of imidazole derivatives, such as their high solubility in water and other polar solvents, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Attachment to Piperidine: The imidazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves the reaction of 1-methyl-1H-imidazole with 4-chloropiperidine in the presence of a base such as sodium hydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and piperidine rings.
Reduction: Reduced forms of the compound with potential changes in the functional groups.
Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but lacks the piperidine ring.
1-(1H-imidazol-2-yl)piperidine: Similar structure but lacks the methyl group on the imidazole ring.
1-(1-methyl-1H-imidazol-2-yl)ethanamine: Similar structure with an ethyl group instead of a piperidine ring.
Uniqueness
1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine dihydrochloride is unique due to the presence of both the imidazole and piperidine rings, which may confer distinct biological activities and pharmacological properties. The combination of these two rings in a single molecule can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and drug development.
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12-7-4-11-9(12)13-5-2-8(10)3-6-13;;/h4,7-8H,2-3,5-6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGIYNVKKRQEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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